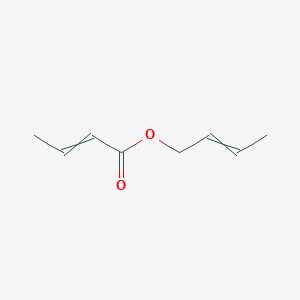
But-2-en-1-yl but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-2-en-1-yl but-2-enoate is an organic compound with the molecular formula C8H12O2. It is an ester formed from but-2-en-1-ol and but-2-enoic acid. This compound is characterized by its aliphatic ester structure, which includes a conjugated system of double bonds. Esters like this compound are often found in various natural and synthetic products, contributing to their flavors and fragrances .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of but-2-en-1-yl but-2-enoate typically involves the esterification reaction between but-2-en-1-ol and but-2-enoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions: But-2-en-1-yl but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: But-2-enoic acid or but-2-enal.
Reduction: But-2-en-1-ol.
Substitution: Various substituted esters or amides
Wissenschaftliche Forschungsanwendungen
But-2-en-1-yl but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed ester hydrolysis.
Medicine: Research into its potential as a prodrug, where it can be metabolized into active pharmaceutical ingredients.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of polymers and resins
Wirkmechanismus
The mechanism of action of but-2-en-1-yl but-2-enoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis catalyzed by esterases, leading to the formation of but-2-en-1-ol and but-2-enoic acid. These products can further participate in metabolic pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
- Ethyl but-2-enoate
- Methyl but-2-enoate
- Propyl but-2-enoate
Comparison: But-2-en-1-yl but-2-enoate is unique due to its specific ester linkage and the presence of conjugated double bonds. This structure imparts distinct chemical reactivity and physical properties compared to other similar esters. For instance, the conjugated system can participate in additional reactions such as Diels-Alder reactions, which are not as readily accessible to non-conjugated esters .
Eigenschaften
CAS-Nummer |
83244-66-0 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
but-2-enyl but-2-enoate |
InChI |
InChI=1S/C8H12O2/c1-3-5-7-10-8(9)6-4-2/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
RCPLXAFFRYDQJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCOC(=O)C=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)



![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)
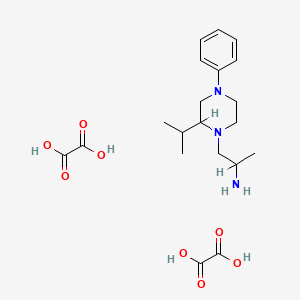
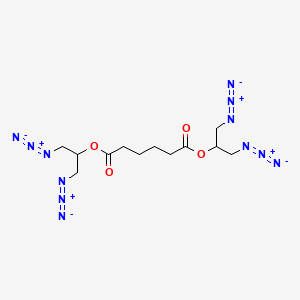

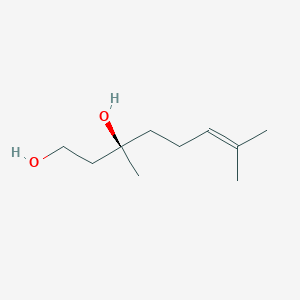


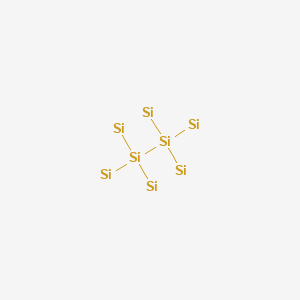
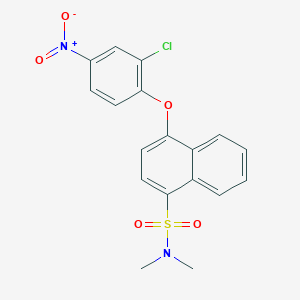
![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]propyl]isoindole-1,3-dione](/img/structure/B14430277.png)
